

# Application Note: Quantification of Rezafungin Acetate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Rezafungin acetate |           |
| Cat. No.:            | B15563506          | Get Quote |

#### Introduction

Rezafungin acetate is a next-generation echinocandin antifungal agent with a prolonged half-life, allowing for once-weekly intravenous administration.[1][2][3][4] It is used in the treatment of candidemia and invasive candidiasis.[1] Therapeutic drug monitoring (TDM) of rezafungin is crucial to optimize efficacy and minimize toxicity, necessitating a robust and reliable analytical method for its quantification in plasma. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of rezafungin acetate in human plasma.

#### Principle

The method involves a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer. An isotopically labeled internal standard (d9-rezafungin) is used to ensure accuracy and precision.

#### Clinical Significance

This method is suitable for clinical TDM applications, enabling the individualization of rezafungin therapy. The ability to accurately measure plasma concentrations can aid clinicians in managing patients with invasive fungal infections, particularly those who are critically ill and may exhibit significant pharmacokinetic variability.



## **Experimental Protocols**

#### 1. Sample Preparation

A protein precipitation method is employed for the extraction of rezafungin from plasma samples.

- To 100 μL of human plasma in a microcentrifuge tube, add 300 μL of a methanol/acetonitrile
  (1:1, v/v) mixture containing the internal standard (d9-rezafungin).
- Vortex the mixture thoroughly for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes at 4°C to precipitate proteins.
- Transfer the supernatant to an HPLC vial for analysis.

#### 2. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for the analysis.

- HPLC System: Shimadzu Nexera UHPLC or equivalent.
- Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 30 mm, 3.5 μm particle size).
- Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 μL.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:



Rezafungin: m/z 604.5 → 343.3

d9-Rezafungin (IS): m/z 609.5 → 343.3

#### 3. Method Validation

The method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.

- Linearity: The calibration curve was linear over the concentration range of 10.0 ng/mL to 10,000 ng/mL.
- Precision and Accuracy: Intra- and inter-assay precision were below 10%, with accuracy ranging from -2.35% to 4.3%.
- Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 10.0 ng/mL.
- Recovery: The recovery of rezafungin from plasma was consistently high.
- Stability: Rezafungin was found to be stable in plasma samples under various storage conditions, including freeze-thaw cycles and short-term storage at room temperature.

## **Data Presentation**

Table 1: LC-MS/MS Parameters



| Parameter                   | Value                               |
|-----------------------------|-------------------------------------|
| HPLC System                 | Shimadzu Nexera UHPLC or equivalent |
| Mass Spectrometer           | AB Sciex API 4000 or equivalent     |
| Analytical Column           | C18 (2.1 x 30 mm, 3.5 μm)           |
| Mobile Phase A              | 0.1% Formic Acid in Water           |
| Mobile Phase B              | 0.1% Formic Acid in Acetonitrile    |
| Flow Rate                   | 0.5 mL/min                          |
| Injection Volume            | 10 μL                               |
| Ionization Mode             | ESI+                                |
| MRM Transition (Rezafungin) | m/z 604.5 → 343.3                   |
| MRM Transition (IS)         | m/z 609.5 → 343.3                   |

Table 2: Method Validation Summary

| Validation Parameter         | Result              |
|------------------------------|---------------------|
| Linearity Range              | 10.0 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99              |
| LLOQ                         | 10.0 ng/mL          |
| Intra-assay Precision (%CV)  | < 7.4%              |
| Inter-assay Precision (%CV)  | < 5.0%              |
| Intra-assay Accuracy (%Bias) | -1.4% to 7.0%       |
| Inter-assay Accuracy (%Bias) | 0.3% to 4.3%        |

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the quantification of **Rezafungin acetate** in plasma.





Click to download full resolution via product page

Caption: Logical relationship between the analytical method and its clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Population pharmacokinetic modeling and target attainment analyses of rezafungin for the treatment of candidemia and invasive candidiasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rezafungin acetate for the treatment of candidemia and invasive candidiasis: a pharmacokinetic evaluation PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Rezafungin Acetate in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563506#hplc-methods-for-quantifying-rezafungin-acetate-in-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com